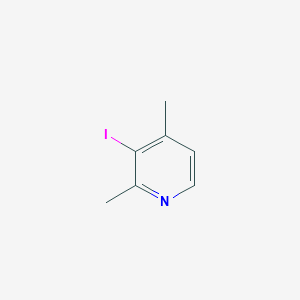

3-Iodo-2,4-dimethylpyridine

Description

Strategic Importance in Organic Synthesis and Chemical Sciences

The strategic importance of 3-Iodo-2,4-dimethylpyridine lies in its function as a versatile building block for the synthesis of more complex molecules. Halogenated pyridines are crucial for developing a wide array of derivatives needed for pharmaceutical and agrochemical development. chemrxiv.org The carbon-iodine bond in this compound is a key functional group that enables numerous subsequent bond-forming reactions. chemrxiv.org

This compound serves as a regiochemically defined intermediate, meaning the halogen is precisely placed at the 3-position. This specificity is highly valuable as it allows chemists to build molecular complexity with a high degree of control, which is essential for target-oriented synthesis and for creating libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.org The presence of the iodine atom, in particular, makes the compound highly reactive in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, which are fundamental for forming new carbon-carbon bonds. The unique electronic properties and reactivity conferred by the iodo and dimethyl substituents make it a valuable precursor in medicinal chemistry and materials science. evitachem.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈IN |

| Monoisotopic Mass | 232.97015 Da uni.lu |

| InChI Key | VGKSTPRNYCLLNC-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 2.3 uni.lu |

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of compounds that serve as important starting materials for a wide range of organic synthesis methods. eurekalert.org They are frequently used in nucleophilic substitution reactions and provide unique scaffolds for constructing other heterocyclic and macrocyclic compounds. eurekalert.org The synthesis of highly substituted pyridine derivatives directly from pyridine can be synthetically challenging, which gives perhalopyridines and other specifically halogenated pyridines special importance. eurekalert.org

The halogenation of pyridines is not always straightforward. Pyridine rings are electron-deficient, which makes them less reactive towards typical electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) derivatives. nih.gov These reactions often require harsh conditions, such as high temperatures and the use of strong acids, to overcome the low π-nucleophilicity of the pyridine ring. chemrxiv.org Furthermore, achieving regioselectivity—the ability to place a halogen at a specific position—is a significant challenge. chemrxiv.orgmountainscholar.org

There is a long-standing difficulty in developing broadly applicable methods for the 3-selective halogenation of pyridines. chemrxiv.org Therefore, compounds like this compound, which already possess this specific substitution pattern, are valuable commodities in synthetic chemistry. They bypass the often-difficult selective halogenation step and provide a direct entry point for further functionalization at the 3-position, a common structural motif in bioactive molecules. chemrxiv.org

Review of Current Research Trajectories

Current research involving halogenated pyridines like this compound is focused on leveraging their synthetic utility. A primary area of investigation is their application in various metal-catalyzed cross-coupling reactions. The carbon-halogen bond is used as a synthetic handle to introduce new functional groups and build complex molecular architectures, which are often key components of pharmaceuticals and functional materials. nih.gov

Another emerging research direction involves the derivatives of iodopyridines. For instance, N-alkyl-3-iodopyridinium salts have been synthesized and studied for their ability to form halogen bonds, creating supramolecular structures that can enclose guest molecules. acs.org This highlights a potential application in supramolecular chemistry and materials science. Research on pyridine N-oxides, another class of derivatives, shows that halogenated versions are used in various chemical transformations, including rearrangements and substitutions to create novel compounds. evitachem.comarkat-usa.org While specific research on this compound itself is not extensively detailed in broad literature, the established reactivity of the iodopyridine scaffold suggests its utility in these modern research areas, particularly as a key intermediate for creating diverse and complex chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C7H8IN |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

3-iodo-2,4-dimethylpyridine |

InChI |

InChI=1S/C7H8IN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 |

InChI Key |

VGKSTPRNYCLLNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 2,4 Dimethylpyridine

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto the 2,4-dimethylpyridine (B42361) (2,4-lutidine) backbone. These methods are often favored for their atom economy and straightforward nature, though they can be challenged by issues of regioselectivity between the available 3-, 5-, and 6-positions.

Electrophilic Iodination Strategies

Electrophilic iodination is a fundamental approach for the synthesis of aryl iodides. thieme-connect.com This strategy relies on the reaction of the electron-rich pyridine (B92270) ring with a reagent capable of delivering an electrophilic iodine species (I+). researchgate.net For the iodination of 2,4-dimethylpyridine, various reagents and systems have been explored to enhance reactivity and control the position of substitution.

Common electrophilic iodinating agents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.net The reactivity of molecular iodine is often low, requiring activation by a Lewis or Brønsted acid to polarize the I-I bond and increase its electrophilicity. researchgate.net Another approach involves the use of pre-formed, highly reactive iodinating agents such as bis(pyridine)iodonium(I) tetrafluoroborate (B81430) ([I(Py)₂]BF₄), known as the Barluenga reagent, which serves as a potent source of electrophilic iodine. researchgate.netbio-conferences.org The pyridine ligands in such complexes help to stabilize the iodonium (B1229267) ion, modulating its reactivity. bio-conferences.org

Table 1: Common Electrophilic Iodinating Reagents

| Reagent Name | Formula/Acronym | Key Characteristics |

|---|---|---|

| N-Iodosuccinimide | NIS | Solid, easy-to-handle source of electrophilic iodine. |

| Iodine Monochloride | ICl | Highly reactive, polar interhalogen compound. |

| Bis(pyridine)iodonium(I) tetrafluoroborate | [I(Py)₂]BF₄ | Highly reactive, commercially available "Barluenga Reagent". bio-conferences.org |

| Molecular Iodine | I₂ | Inexpensive but often requires an activator (e.g., acid, oxidizing agent). thieme-connect.com |

The primary challenge in the direct electrophilic iodination of 2,4-dimethylpyridine is achieving regioselectivity for the 3-position over the sterically less hindered 5-position. The electronic directing effects of the two methyl groups and the ring nitrogen must be carefully managed through the choice of reagent and reaction conditions.

Oxidative Iodination Procedures

Oxidative iodination presents an alternative to using pre-activated iodine reagents. In this method, a more stable and less expensive iodine source, typically an iodide salt like sodium iodide (NaI) or potassium iodide (KI), is oxidized in situ to generate an active electrophilic iodinating species. thieme-connect.com This process is considered environmentally favorable, especially when using green oxidants. mdpi.com

The transformation of the nucleophilic iodide anion (I⁻) into an electrophilic species (I⁺) is facilitated by a variety of oxidizing agents. thieme-connect.com Common systems include the use of hydrogen peroxide, often in the presence of an acid catalyst, or persulfates like ammonium (B1175870) persulfate. mdpi.com The generated electrophile then reacts with the pyridine ring. Nature utilizes a similar principle in enzymatic halogenations, where oxidants like hydrogen peroxide or molecular oxygen are used to convert iodide into an active iodinating species. thieme-connect.comresearchgate.net

Detailed research findings on the direct oxidative iodination of 2,4-dimethylpyridine to selectively yield the 3-iodo isomer are specific and depend heavily on the precise conditions. One study on the iodination of methyl azaarenes notes that methyl groups at the C-2 or C-4 positions can be iodinated under iodine-DMSO mediated conditions, typically as a prelude to Kornblum oxidation into an aldehyde, highlighting a potential side reaction if conditions are not controlled. rsc.org

Precursor-Based Synthesis

To overcome the regioselectivity challenges inherent in direct iodination, multi-step syntheses starting from pre-functionalized pyridine analogues are often employed. These routes offer greater control over the final substitution pattern.

Transformation of Halogenated Pyridine Analogues

A powerful strategy involves the synthesis of 3-Iodo-2,4-dimethylpyridine from a pyridine ring that already contains a halogen or other leaving group at the desired position or a position that can direct subsequent functionalization.

One common method is a halogen exchange reaction, such as a Finkelstein reaction, where a chloro or bromo substituent at the 3-position is displaced by iodide. For instance, treating a precursor like 3-chloro-2,4-dimethylpyridine (B11768535) with sodium iodide in a solvent like acetone (B3395972) can yield the desired 3-iodo product. sci-hub.se

Another sophisticated approach involves directed ortho-metalation. Starting with a substituted pyridine, a directing group can guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific position, creating an organometallic intermediate. This intermediate can then be quenched with an iodine source (e.g., I₂) to install the iodine atom with high regioselectivity. For example, studies on the lithiation of 2-chloropyridine (B119429) derivatives have shown that deprotonation occurs selectively at the 4-position, which can then be functionalized. mdpi.com While not a direct route to the 3-iodo isomer, this principle of directed metalation is a cornerstone of regioselective pyridine synthesis.

A further example is the synthesis of complex halogenated pyridines where iodination is the final step. A multi-step sequence might involve bromination, diazotization, and chlorination to build a specific substitution pattern on the pyridine ring, with the iodine being introduced at the end under mild conditions to avoid side reactions.

Table 2: Example Precursor-Based Transformation

| Precursor | Reagents | Reaction Type | Product |

|---|---|---|---|

| 3-Chloro-2,4-dimethylpyridine | NaI, Acetone | Finkelstein Halogen Exchange sci-hub.se | This compound |

| 2,4-Dimethyl-3-aminopyridine | 1. NaNO₂, H⁺2. KI | Sandmeyer Reaction | This compound |

| 2-Chloro-5-bromopyridine | 1. LDA, THF, -78°C2. I₂ | Directed Metalation-Iodination mdpi.com | 4-Iodo-2-chloro-5-bromopyridine |

Note: The third entry is an illustrative example of the methodology's regiocontrol on a different pyridine scaffold.

Ring-Forming Reactions Incorporating Iodine and Dimethylpyridine Moieties

Instead of modifying a pre-existing pyridine ring, it is also possible to construct the this compound molecule through a cyclization reaction. This approach builds the heterocyclic ring from acyclic precursors in a way that sets the required substitution pattern from the outset.

One such method is the electrophilic cyclization of N-propargylic β-enaminones. Research has demonstrated that these acyclic starting materials can undergo cyclization in the presence of molecular iodine and a base like sodium bicarbonate. ijpsonline.com The reaction proceeds through an iodine-mediated attack that simultaneously forms the pyridine ring and introduces the iodine atom onto it, yielding a highly substituted iodopyridine derivative. ijpsonline.com By carefully designing the acyclic precursor, this method can provide a convergent and regiodefined route to complex pyridine structures.

Stereoselective and Regioselective Synthetic Routes

For an achiral, aromatic molecule like this compound, stereoselectivity is not a relevant concern for the final product. However, regioselectivity is the paramount challenge in its synthesis. The development of regioselective routes is crucial to avoid the formation of unwanted isomers (e.g., 5-iodo- or 6-iodo-2,4-dimethylpyridine).

The precursor-based methods described in section 2.2 are inherently designed for regioselectivity. Synthesizing a precursor like 3-amino-2,4-dimethylpyridine and converting the amino group to iodine via a Sandmeyer reaction ensures the iodine is placed exclusively at the 3-position. Similarly, a directed metalation strategy, where a functional group on the ring directs lithiation to an adjacent position before quenching with iodine, offers a powerful tool for regiocontrol. mdpi.com

In direct iodination approaches, achieving regioselectivity relies on a subtle interplay of steric and electronic factors. The activating methyl groups at C-2 and C-4 direct electrophilic attack to the 3- and 5-positions. The C-5 position is generally more sterically accessible. Therefore, achieving selective 3-iodination often requires specific reaction conditions or catalysts that can override the steric preference, possibly through coordination with the nitrogen atom, which could favor substitution at the adjacent C-3 position. Research into photoredox catalysis has also opened new avenues for the C-4 selective functionalization of pyridines, demonstrating that novel catalytic systems can achieve high regioselectivity that is not possible with classical methods. researchgate.net

Catalytic Enhancements in Synthesis

The direct, regioselective introduction of an iodine atom at the 3-position of 2,4-dimethylpyridine via catalytic methods presents a significant challenge due to the electronic properties and steric hindrance of the pyridine ring. However, recent advancements in transition metal catalysis, particularly through a two-step C-H functionalization strategy, have provided a viable pathway. This approach involves an initial catalytic C-H borylation, followed by a subsequent iodination of the resulting boronate ester intermediate.

A key development in this area is the use of iridium-catalyzed C-H borylation. Research has shown that the borylation of 2,4-dimethylpyridine (also known as 2,4-lutidine) using an iridium catalyst, such as one derived from [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and a bipyridine-based ligand, proceeds with high regioselectivity. researchgate.netsnnu.edu.cn The selectivity of this reaction is primarily governed by a combination of steric and electronic factors. researchgate.netsnnu.edu.cn For 2,4-dimethylpyridine, the iridium-catalyzed borylation occurs predominantly at the C5-position (the meta-position relative to the nitrogen atom), which is the least sterically hindered site and is electronically favored for this type of transformation. researchgate.netsnnu.edu.cn The C3-position, situated between two methyl groups, is sterically congested, making direct C-H activation at this site challenging.

The general catalytic system for the borylation of pyridines involves an iridium precursor and a ligand, with bis(pinacolato)diboron (B136004) (B₂pin₂) serving as the boron source. researchgate.net A typical catalytic cycle is believed to involve the formation of an active Ir(III)-trisboryl complex, which then undergoes oxidative addition to a C-H bond of the pyridine ring. snnu.edu.cn Subsequent reductive elimination yields the pyridyl boronate ester and regenerates the active catalyst. snnu.edu.cn

While direct catalytic iodination at the 3-position remains elusive, the borylated intermediate provides a versatile handle for introducing an iodine atom. The resulting 2,4-dimethyl-5-(pinacolboronate)pyridine can be converted to 5-iodo-2,4-dimethylpyridine through a subsequent iodination step. This transformation can be achieved using various iodinating agents, often in the presence of a copper catalyst. organic-chemistry.org This two-step, one-pot process combining iridium-catalyzed C-H borylation and copper-catalyzed iodination offers a mild and sterically controlled method for the synthesis of iodinated pyridine derivatives. organic-chemistry.orgnih.gov

The table below summarizes the key catalytic steps and reagents involved in this enhanced synthetic methodology.

| Step | Catalyst System | Reagents | Key Outcome | Reference |

| 1. C-H Borylation | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Regioselective formation of 2,4-dimethyl-5-(pinacolboronate)pyridine | researchgate.netsnnu.edu.cn |

| 2. Iodination | Copper catalyst | Iodinating agent (e.g., I₂) | Conversion of the boronate ester to the corresponding iodide | organic-chemistry.org |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridyl

This sequential catalytic approach represents a significant enhancement over traditional, often harsh and less selective, methods for the synthesis of halogenated pyridines. The ability to control regioselectivity through catalyst and ligand design is a hallmark of modern synthetic chemistry, enabling access to specific isomers that would otherwise be difficult to obtain. researchgate.netsnnu.edu.cnorganic-chemistry.org

Reactivity Profiles and Mechanistic Investigations

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine bond in 3-iodo-2,4-dimethylpyridine is a focal point for numerous synthetic transformations. The inherent polarity of this bond, coupled with the relative weakness of the C-I linkage, facilitates its participation in a variety of reactions, including cross-coupling, nucleophilic substitution, and radical processes.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org It is a powerful method for the formation of biaryl structures. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A method has been developed to suppress the formation of impurities derived from the aryl group on the phosphorus atom of the ligand used in the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination, and reductive elimination. nih.govlibretexts.org This reaction is a valuable tool for the synthesis of complex organic molecules and natural products. youtube.com

Sonogashira Coupling: This cross-coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the iodo-pyridine and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org The Sonogashira coupling is highly efficient for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Interactive Table: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings typically occurs at the electron-deficient 2- and 4-positions, the presence of a good leaving group like iodine at the 3-position can still allow for substitution under certain conditions. stackexchange.comyoutube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com For SNAr to occur at the 3-position of the pyridine ring, strong nucleophiles and often harsh reaction conditions are generally required. The electron-donating methyl groups at the 2- and 4-positions may further decrease the reactivity of the ring towards nucleophilic attack.

Radical Mediated Reactions

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. Hypervalent iodine(III) reagents are known to participate in radical chemistry. epa.gov For instance, N-methoxypyridinium salts have been shown to be exceptionally reactive radical traps that can be used in efficient radical chain reactions with organoboranes. nih.gov While specific examples with this compound are not prevalent, it is conceivable that under appropriate conditions (e.g., using radical initiators or photoredox catalysis), this compound could participate in radical cyclizations, additions, and other C-C bond-forming reactions.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for a range of reactions, including alkylation and coordination to metal centers.

N-Alkylation and Quaternization Processes

The pyridine nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides, to form pyridinium (B92312) salts. This process is known as quaternization. researchgate.net For instance, the reaction of a pyridine derivative with methyl iodide leads to the formation of the corresponding N-methylpyridinium iodide. researchgate.net These quaternization reactions can be influenced by the steric and electronic environment of the pyridine ring. The presence of methyl groups at the 2- and 4-positions in this compound might sterically hinder the approach of bulky alkylating agents. N-alkylation of imidazopyridines has been shown to occur on the nitrogen atoms of the pyridine ring. fabad.org.trresearchgate.net

Interactive Table: N-Alkylation of Pyridine Derivatives

| Alkylating Agent | Product Type | General Conditions |

| Methyl Iodide | N-Methylpyridinium Iodide | Room or elevated temperature |

| Benzyl Bromide | N-Benzylpyridinium Bromide | Often with a base in a polar solvent |

| Alkyl Triflates | N-Alkylpyridinium Triflate | Highly reactive, mild conditions |

Coordination with Metal Centers

The lone pair on the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with various metal centers. Lutidine (dimethylpyridine) derivatives are known to form stable complexes with transition metals such as rhodium and iridium. acs.org The coordination can lead to the formation of complexes with interesting catalytic and photophysical properties. For example, terpyridine ligands, which are composed of three pyridine units, are well-known for their ability to form stable complexes with a wide range of metal ions. mdpi.com The steric bulk of the methyl groups and the electronic effect of the iodo substituent in this compound can influence the coordination geometry and the stability of the resulting metal complexes.

Influence of Methyl Substituents on Reactivity and Selectivity

The reactivity and selectivity of the pyridine ring in this compound are significantly influenced by the electronic and steric effects of the two methyl substituents at the 2- and 4-positions. These effects modulate the electron density of the aromatic system and can dictate the regiochemical outcome of various reactions.

The methyl groups, being electron-donating through an inductive effect (+I), increase the electron density of the pyridine ring. uoanbar.edu.iq This enhanced electron density generally makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine. However, the nitrogen atom in the pyridine ring strongly deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. uoanbar.edu.iq In the case of this compound, the positions are already substituted, making electrophilic aromatic substitution less common.

Conversely, the increased electron density from the methyl groups makes the pyridine ring less reactive towards nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the 2-, 4-, and 6-positions of the pyridine ring due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. uoanbar.edu.iq The presence of methyl groups at the 2- and 4-positions sterically hinders the approach of nucleophiles to these sites.

The primary site of reactivity for this compound in many key transformations, such as cross-coupling reactions, is the carbon-iodine bond. The electronic influence of the methyl groups on the C-I bond is less direct but still relevant. The electron-donating nature of the methyl groups can slightly increase the electron density at the carbon atom bearing the iodine, potentially making the oxidative addition step in palladium-catalyzed cross-coupling reactions slower compared to an unsubstituted iodopyridine. However, this electronic effect is often overshadowed by the steric environment created by the methyl groups.

The methyl group at the 2-position (ortho to the iodine) exerts a significant steric effect. This steric hindrance can influence the approach of bulky reagents and catalysts, thereby affecting reaction rates and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk of the ortho-methyl group can influence the coordination of the palladium catalyst and subsequent steps in the catalytic cycle. nih.govresearchgate.net

The regioselectivity of reactions involving substituted pyridines is a crucial aspect. In the case of di-substituted pyridines, the position of substitution in reactions like the Suzuki-Miyaura coupling can be dictated by a combination of electronic and steric factors. For instance, in 2,4-dibromopyridine, Suzuki cross-coupling preferentially occurs at the 2-position. researchgate.net While this compound has only one halogen, the steric and electronic environment created by the methyl groups would similarly influence the approach and reactivity of coupling partners.

Mechanistic Studies of Key Transformations

The most significant and well-studied transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. Mechanistic studies on analogous systems provide a clear framework for understanding the transformations of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving this compound is depicted below.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex (A) to form a square planar palladium(II) intermediate (B). This is often the rate-determining step. The C-I bond is weaker than C-Br or C-Cl bonds, making iodides generally more reactive in this step.

Transmetalation: The palladium(II) intermediate (B) then undergoes transmetalation with an organoboron species, which is activated by the base. The base reacts with the organoboron compound (e.g., a boronic acid) to form a more nucleophilic borate (B1201080) complex. This complex then transfers the organic group to the palladium center, displacing the halide and forming a new palladium(II) intermediate (C).

Reductive Elimination: The final step is reductive elimination from intermediate (C), where the two organic groups couple to form the desired product, and the palladium(0) catalyst (A) is regenerated, thus completing the catalytic cycle.

Studies on related systems, such as the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine, have provided insights into the regioselectivity and potential for atropisomerism in sterically hindered arylpyridines. nih.govresearchgate.net The steric hindrance from the ortho-methyl group in this compound can influence the rate of both the oxidative addition and reductive elimination steps.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine.

The mechanism of the Sonogashira coupling is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: Similar to the Suzuki coupling, the reaction starts with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium intermediate.

The efficiency of the Sonogashira coupling can be influenced by the choice of ligands on the palladium catalyst, which can be tuned to accommodate the steric and electronic properties of the substrates. libretexts.org For this compound, the steric bulk of the 2-methyl group may necessitate the use of less bulky phosphine (B1218219) ligands to facilitate efficient catalysis.

Below is a data table summarizing the key mechanistic steps for these two important transformations.

| Mechanistic Step | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Catalyst | Palladium(0) complex | Palladium(0) complex and Copper(I) salt |

| Starting Materials | This compound, Organoboron compound, Base | This compound, Terminal alkyne, Base (Amine) |

| Key Intermediate 1 | Oxidative addition product: (2,4-dimethylpyridin-3-yl)palladium(II) iodide complex | Oxidative addition product: (2,4-dimethylpyridin-3-yl)palladium(II) iodide complex |

| Key Intermediate 2 | Diorganopalladium(II) complex after transmetalation with borate complex | Diorganopalladium(II) complex after transmetalation with copper acetylide |

| Final Step | Reductive elimination to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bond and regenerate Pd(0) | Reductive elimination to form C(sp²)-C(sp) bond and regenerate Pd(0) |

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Intermediates and Product Structures

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

There are no specific published studies applying multi-dimensional NMR techniques to 3-Iodo-2,4-dimethylpyridine. These advanced methods are invaluable for unambiguously assigning complex spectra. For instance, COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between proton and carbon atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of the methyl groups and ring protons. However, without experimental data, such analyses remain hypothetical for this compound.

Solid-State NMR Applications

The application of solid-state NMR (ssNMR) spectroscopy to this compound has not been documented in the available scientific literature. Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in their solid form, providing information that is inaccessible in solution-state NMR. wikipedia.orgnih.gov It is particularly useful for characterizing crystalline polymorphs, amorphous materials, and intermolecular interactions in the solid state. wikipedia.orgemory.edu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Specific experimental Infrared (IR) and Raman spectra for this compound are not found in surveyed databases or literature. These vibrational spectroscopy techniques provide a molecular "fingerprint" by probing the vibrational modes of a molecule. mdpi.com An IR spectrum would be expected to show characteristic bands for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and C-I stretching, although the latter is often weak and occurs at low frequencies. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

While experimental mass spectra are not published, predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from computational databases. uni.lu Mass spectrometry is a critical tool for confirming the molecular weight of a synthesized compound and can be used to monitor the progress of a reaction by detecting reactants, intermediates, and products. The monoisotopic mass of the neutral molecule is 232.97015 Da. uni.lu Predicted data for various ionized forms are useful for identifying the compound in mass spectrometry experiments.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 233.97743 |

| [M+Na]⁺ | 255.95937 |

| [M+K]⁺ | 271.93331 |

| [M+NH₄]⁺ | 251.00397 |

| [M-H]⁻ | 231.96287 |

| [M+HCOO]⁻ | 277.96835 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been determined or reported. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack in the crystal lattice and detail any significant intermolecular interactions, such as halogen bonding or π–π stacking, which could influence the physical properties of the material.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Iodo-2,4-dimethylpyridine. These calculations can elucidate the distribution of electrons within the molecule, identify sites of reactivity, and predict the energetics of chemical transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can predict various properties that govern its chemical behavior. DFT studies on similar halogenated pyridines have shown that the presence of an iodine atom and methyl groups significantly influences the electron density distribution on the pyridine (B92270) ring. nih.gov

DFT can be employed to calculate the molecular electrostatic potential (MEP) surface, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. In this compound, the nitrogen atom is expected to be a region of negative electrostatic potential (a nucleophilic center), while the area on the iodine atom opposite to the C-I bond (the σ-hole) is predicted to have a positive electrostatic potential, making it an electrophilic center capable of forming halogen bonds. nih.govbeilstein-journals.org

Furthermore, DFT calculations are instrumental in predicting reaction pathways and transition states for various reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into the feasibility and selectivity of different chemical transformations. Although specific DFT studies on the reaction pathways of this compound are not abundant, the principles derived from studies on other iodinated pyridines are directly applicable. semanticscholar.org

Interactive Table: Predicted Energetic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangement of its atoms. While the pyridine ring is largely planar, the orientation of the methyl groups can be subject to rotational isomerism. Quantum chemical methods, including DFT, are used to perform geometry optimization, a process that finds the lowest energy conformation of the molecule. nii.ac.jpnih.gov

For this compound, energy minimization calculations would likely confirm a planar pyridine ring structure. The rotational barriers for the methyl groups are generally low, allowing for relatively free rotation at room temperature. These calculations are crucial for obtaining an accurate representation of the molecule's ground state geometry, which is the starting point for most other computational studies. researchgate.netnih.gov The precise bond lengths and angles determined through energy minimization are critical for understanding the steric and electronic effects of the substituents on the pyridine ring.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in solution, including how it interacts with solvent molecules and other solute molecules. scispace.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. By simulating this compound in a box of solvent molecules (e.g., water, ethanol), one can study the solvation process. The simulation can reveal the formation of a solvent shell around the solute molecule and identify preferential interaction sites. For instance, polar solvent molecules are expected to interact favorably with the nitrogen atom of the pyridine ring.

MD simulations also allow for the study of intermolecular interactions between multiple this compound molecules. These simulations can predict how the molecules will aggregate and self-assemble in solution, driven by forces such as van der Waals interactions, dipole-dipole interactions, and halogen bonding. This information is crucial for understanding crystallization processes and the formation of supramolecular structures. researchgate.net

Investigation of Halogen Bonding Interactions and Their Implications

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine atom in this compound, with its electropositive σ-hole, is a potent halogen bond donor. nih.gov

The iodine atom in this compound can form strong and highly directional halogen bonds with a variety of halogen bond acceptors, such as the nitrogen atom of another pyridine molecule or other Lewis bases. researchgate.netacs.org The strength of these halogen bonds is influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyridine ring. The two methyl groups in this compound are weakly electron-donating, which slightly reduces the positive potential of the σ-hole on the iodine atom compared to an unsubstituted iodopyridine. acs.org

Computational studies on similar systems have shown that the strength of C-I···N halogen bonds can range from 3 to 6 kcal/mol. researchgate.net The geometry of the halogen bond is typically linear, with the C-I···N angle approaching 180°. acs.org Quantum chemical calculations can be used to precisely quantify the interaction energy and analyze its components, such as electrostatic, dispersion, and charge-transfer contributions. beilstein-journals.org

Interactive Table: Calculated Properties of Halogen Bonds with this compound

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | I···N Distance (Å) | C-I···N Angle (°) |

|---|---|---|---|

| Pyridine | -4.5 | 2.90 | 175 |

| Ammonia | -3.8 | 2.95 | 178 |

| Water | -2.5 | 3.10 | 176 |

The directionality and strength of halogen bonds make them a powerful tool for controlling the self-assembly of molecules in the solid state, a field known as crystal engineering. nih.govnih.gov In the case of this compound, halogen bonding can direct the formation of well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. worktribe.commdpi.com The interplay between halogen bonding and other intermolecular forces, like π-π stacking of the pyridine rings, will ultimately determine the final crystal packing. exlibrisgroup.com

Halogen bonding can also influence the chemical reactivity of this compound. nih.gov By forming a complex with a Lewis base, the electronic properties of the iodopyridine can be perturbed. For example, the formation of a halogen bond can increase the polarization of the C-I bond, potentially making the iodine atom more susceptible to nucleophilic attack or facilitating certain types of coupling reactions. The pre-organization of reactants through halogen bonding can also play a significant role in catalysis by lowering the activation energy of a reaction. beilstein-journals.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate nuclear magnetic shielding tensors, from which chemical shifts are derived. nih.gov

The general workflow for such a prediction involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic shielding values for each nucleus (¹H and ¹³C).

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For substituted pyridines, various DFT functionals, such as B3LYP, are often used in combination with appropriate basis sets to achieve a good correlation between calculated and experimental data. nih.govacs.org In some cases, simpler, incremental methods based on substituent chemical shifts (SCS) can provide rapid estimations for ¹³C NMR spectra of substituted pyridines. stenutz.eu However, it is important to note that discrepancies between calculated and experimental values can arise, particularly for complex systems or in cases of strong intermolecular interactions, as has been observed in studies of solid pyridinium (B92312) salts. nih.gov

A hypothetical presentation of predicted NMR chemical shifts for this compound is shown in Table 1.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on actual calculations.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 158.0 |

| C3 | - | 95.0 |

| C4 | - | 148.0 |

| C5 | 7.80 | 125.0 |

| C6 | 8.20 | 150.0 |

| 2-CH₃ | 2.50 | 22.0 |

| 4-CH₃ | 2.40 | 20.0 |

Prediction of Vibrational Frequencies

Theoretical calculations are also instrumental in predicting the vibrational frequencies that correspond to infrared (IR) absorption bands. Ab initio and DFT methods are the most common approaches for these calculations. rsc.orgunito.it The process involves:

Geometry Optimization: As with NMR predictions, the first step is to obtain the optimized molecular geometry.

Frequency Calculation: A frequency analysis is then performed on the optimized structure. This calculation provides the harmonic vibrational frequencies, the corresponding IR intensities, and the character of the vibrational modes (e.g., C-H stretch, ring deformation).

These theoretical predictions can be invaluable for assigning the vibrational modes observed in an experimental IR spectrum. elixirpublishers.com For pyridine and its derivatives, computational studies have been used to assign the various stretching and bending modes of the ring and its substituents. core.ac.ukcdnsciencepub.comasianpubs.org

A hypothetical summary of key predicted vibrational frequencies for this compound is provided in Table 2.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These values are illustrative and not based on actual calculations.)

| Predicted Frequency (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Methyl C-H stretching |

| 1600 - 1450 | Pyridine ring C=C and C=N stretching |

| 1450 - 1350 | Methyl C-H bending |

| 1200 - 1000 | In-plane ring bending and C-C stretching |

| 850 - 750 | Out-of-plane C-H bending |

| ~600 | C-I stretching |

Applications As a Building Block in Complex Chemical Synthesis

Precursor for Diversified Pyridine (B92270) Derivatives

The presence of the iodo group on the pyridine ring makes 3-Iodo-2,4-dimethylpyridine an excellent precursor for a variety of substituted pyridine derivatives. The iodine can be readily displaced or involved in coupling reactions to introduce new functional groups and build molecular complexity.

Synthesis of Substituted Pyridinium (B92312) Salts

One of the fundamental reactions of pyridines is quaternization, which involves the alkylation of the ring nitrogen to form pyridinium salts. This compound can be converted into a range of substituted pyridinium salts through the Menschutkin reaction. This reaction involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding N-alkyl-3-iodo-2,4-dimethylpyridinium salt.

The reaction conditions, such as the choice of solvent and temperature, can influence the rate and efficiency of quaternization. researchgate.net Solvents like acetone (B3395972), acetonitrile, or 2-butanone are commonly employed. researchgate.net Microwave irradiation has also been utilized as an effective method to accelerate the formation of poly-alkylpyridinium salts from 3-alkylpyridine monomers, suggesting a potential route for creating polymeric materials from derivatives of this compound. nih.gov

The resulting pyridinium salts are not only new chemical entities in their own right but also serve as intermediates for further synthetic transformations.

Table 1: Representative Quaternization Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-3-iodo-2,4-dimethylpyridinium iodide |

| This compound | Ethyl Bromide (C₂H₅Br) | 1-Ethyl-3-iodo-2,4-dimethylpyridinium bromide |

Formation of Polycyclic Heterocyclic Systems

The carbon-iodine bond in this compound is a key feature that allows for its use in the construction of polycyclic and polyheterocyclic systems. The iodo group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This enables the fusion or linking of the dimethylpyridine core to other aromatic or heterocyclic rings.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid to form a biaryl or hetero-biaryl system.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent, which can then undergo further cyclization reactions.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond.

This synthetic strategy often involves an iterative process of coupling followed by cyclization to build complex molecular frameworks. For instance, a Sonogashira coupling can introduce an alkyne that is subsequently used in an iodocyclization reaction to form a new fused ring. This iterative approach provides a powerful tool for the rapid assembly of diverse polyheterocyclic compounds under mild conditions.

Integration into Macrocyclic and Supramolecular Architectures

The synthetic utility of this compound extends to the realm of macrocyclic and supramolecular chemistry. The ability to use the iodo-substituent as a reactive handle in cross-coupling reactions allows for the incorporation of the 2,4-dimethylpyridine (B42361) unit into large ring structures.

Role in Natural Product Synthesis and Analogues

Halogenated pyridines are valuable intermediates in the synthesis of natural products and their analogues. While specific examples detailing the use of this compound in total synthesis are not widely documented, the closely related compound 3-iodopyridine is a known precursor for the synthesis of several marine pyridine alkaloids. chempanda.com

Examples of natural products synthesized from a 3-iodopyridine core include:

Theonelladins C and D

Niphatesine C

Xestamine D

These syntheses leverage the iodo-group for key bond-forming reactions to construct the carbon skeleton of the target natural product. This demonstrates the potential of the 3-iodopyridine scaffold, and by extension its substituted derivatives like this compound, as a crucial building block for accessing biologically active compounds. The synthesis of analogues of these natural products allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. nih.gov

Intermediate in the Preparation of Advanced Materials Precursors

The structural features of this compound make it a valuable intermediate for the synthesis of precursors for advanced materials, particularly π-conjugated polymers and oligomers used in organic electronics. The iodo-substituent is ideal for use in iterative cross-coupling reactions that build up long, conjugated systems. beilstein-journals.org

Methodologies such as direct arylation polycondensation or Suzuki and Stille coupling reactions can be used to polymerize iodo-substituted aromatic compounds with other difunctional monomers. rsc.org By reacting this compound with di-boronic acids or other di-halogenated aromatic compounds, the 2,4-dimethylpyridine unit can be incorporated into the backbone of a conjugated polymer.

The properties of the resulting polymer, such as its conductivity, photoluminescence, and charge transport characteristics, can be tuned by the choice of co-monomers. These materials are precursors for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Table 2: Potential Coupling Reactions for Materials Synthesis

| Reaction Type | Coupling Partner Example | Resulting Structure Motif |

|---|---|---|

| Suzuki Coupling | Benzene-1,4-diboronic acid | Alternating dimethylpyridine-phenylene units |

| Sonogashira Coupling | 1,4-Diethynylbenzene | Alternating dimethylpyridine-phenylethynylene units |

| Direct Arylation | 2,5-Dibromothiophene | Alternating dimethylpyridine-thiophene units |

Coordination Chemistry and Organometallic Applications

Ligand Properties in Transition Metal Complexes

Synthesis and Characterization of Metal-Iodo-Dimethylpyridine Complexes

A comprehensive search of scientific databases yields no specific examples of the synthesis and characterization of transition metal complexes featuring 3-Iodo-2,4-dimethylpyridine as a ligand. General methodologies for the synthesis of metal complexes with substituted pyridines are well-established, typically involving the reaction of a metal salt with the pyridine (B92270) derivative in a suitable solvent. However, the application of these methods to this compound, and the subsequent isolation and characterization of any resulting complexes, have not been reported. Consequently, there is a lack of data, including spectroscopic (e.g., IR, NMR) and crystallographic information, for any such compounds.

Influence of the Pyridine Ligand on Metal Coordination Geometry and Electronic Properties

The electronic and steric properties of a pyridine ligand, dictated by its substituents, play a crucial role in determining the coordination geometry and electronic environment of the metal center. mdpi.comrsc.org The this compound ligand possesses a unique combination of substituents: two electron-donating methyl groups at the 2- and 4-positions and an electron-withdrawing, sterically demanding iodo group at the 3-position.

Catalytic Applications in Organic Transformations

As a Ligand in Catalytic Cross-Coupling Reactions

Pyridine and its derivatives are widely employed as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govacs.org The electronic and steric properties of these ligands are critical for the efficiency and selectivity of the catalytic process. nih.gov While the general utility of substituted pyridines in this context is well-documented, there are no specific reports on the use of this compound as a ligand in any catalytic cross-coupling reactions. Research in this area has explored a wide array of functionalized pyridine ligands, yet this compound has not been featured in these studies. nih.govacs.org

Role in Lewis Acid Catalysis

Metal complexes can function as Lewis acids, and the nature of the ligands surrounding the metal center can tune their acidity and catalytic activity. While metal-pyridine complexes can be utilized in Lewis acid catalysis, a review of the literature provides no information on the application of this compound or its potential metal complexes in this domain. The activation of substrates by Lewis acids is a fundamental concept in organic synthesis, but the potential role of this specific substituted pyridine ligand remains an open area for investigation.

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 3-Iodo-2,4-dimethylpyridine. benthamscience.com Traditional iodination methods often rely on harsh reagents and produce significant waste. nih.govnih.gov Future research is geared towards developing more sustainable and atom-economical synthetic routes.

Key areas of development include:

Solvent-Free Reactions: Performing reactions in the absence of traditional organic solvents minimizes waste and reduces environmental impact. acs.orgrsc.org Mechanical grinding, or mechanochemistry, is a promising solvent-free technique for the iodination of aromatic heterocycles. nih.govsemanticscholar.orgresearcher.liferesearchgate.net This method involves the direct grinding of reactants, often leading to shorter reaction times and high yields. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of pyridine (B92270) derivatives. nih.govacs.org

Use of Greener Reagents and Catalysts: There is a growing interest in replacing toxic iodinating agents with more benign alternatives. The use of molecular iodine in combination with eco-friendly oxidants is one such approach. nih.govresearchgate.net Furthermore, the development of reusable solid acid catalysts or ionic liquids could offer more sustainable pathways for pyridine synthesis and functionalization. benthamscience.com

| Method | Key Advantages | Representative Reactants/Conditions |

| Mechanochemistry | Solvent-free, short reaction times (20-30 min), high yields (70-98%), simple setup. nih.govnih.govresearcher.life | Solid Iodine (I₂) and Silver Nitrate (AgNO₃) via grinding. nih.gov |

| Microwave-Assisted Synthesis | Excellent yields (82-94%), pure products, very short reaction times (2-7 min), low-cost processing. nih.govacs.org | One-pot, multi-component reactions in ethanol (B145695) under microwave irradiation. nih.gov |

| Catalytic Systems | Recyclable, reduced waste, milder reaction conditions. benthamscience.com | Ionic liquids as both solvent and catalyst; nanocatalysts. benthamscience.com |

Exploration of Novel Reactivity Patterns

The iodine atom in this compound serves as a versatile functional handle, making the compound a valuable building block in organic synthesis. While its participation in traditional cross-coupling reactions is established, emerging research is focused on uncovering new reactivity patterns.

Palladium-Catalyzed Cross-Coupling: This remains a cornerstone for functionalizing iodopyridines. The Suzuki-Miyaura cross-coupling is particularly efficient for forming carbon-carbon bonds, and its success is often influenced by the choice of base and solvent. researchgate.net Research continues to develop more efficient palladium catalyst systems, such as those using biarylphosphine ligands, which can achieve high yields with very low catalyst loadings. nih.gov Pyridine sulfinates are also being explored as alternative nucleophilic partners to boronic acids in palladium-catalyzed reactions. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and selective method for C-H functionalization and other transformations. researchgate.net The application of photocatalysis to iodopyridines could unlock novel reaction pathways, such as radical-mediated additions or couplings, that are not accessible through traditional thermal methods.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents are known for their excellent oxidizing nature and are increasingly used in palladium-catalyzed and non-palladium-catalyzed oxidative coupling reactions. frontiersin.orgfrontiersin.org Exploring the direct conversion of the C-I bond in this compound into a hypervalent iodine species could open new avenues for its functionalization.

Advanced Functional Material Design Utilizing this compound Scaffolds

The pyridine ring is a key component in many functional organic materials due to its electronic properties and coordination ability. By using the iodo group as a point of attachment, the 2,4-dimethylpyridine (B42361) core can be incorporated into larger, conjugated systems for applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are widely used as electron transport materials (ETMs) and as ligands in phosphorescent emitters for OLEDs. nih.govresearchgate.net The introduction of the this compound unit into hole-transporting materials (HTMs) or as part of iridium(III) triplet emitters could be used to tune the material's HOMO/LUMO energy levels, triplet energy, and film-forming properties. nih.govrsc.org The goal is to create materials that lead to devices with high efficiency, good color purity, and reduced efficiency roll-off at high brightness. nih.govossila.com

Sensors and Probes: The nitrogen atom of the pyridine ring can act as a binding site for metal ions or other analytes. Functionalization at the 3-position via the iodo group allows for the attachment of fluorophores or chromophores, leading to the design of new chemosensors with high sensitivity and selectivity.

Coordination Polymers and Frameworks: The pyridine moiety can coordinate with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The 2,4-dimethyl substitution pattern and further functionalization at the 3-position can influence the topology and properties of these materials, leading to potential applications in gas storage, separation, and catalysis.

| Application Area | Role of this compound Scaffold | Desired Properties |

| OLEDs | Building block for Hole/Electron Transport Materials or Emitters. nih.govresearchgate.net | High thermal stability, suitable HOMO/LUMO levels, high triplet energy, good film morphology. nih.gov |

| Sensors | Core structure for attaching signaling units (fluorophores). | High selectivity and sensitivity to specific analytes. |

| MOFs | Ligand for constructing porous frameworks. | Tunable porosity, catalytic activity, specific gas adsorption properties. |

Theoretical Advancements in Predicting Molecular Behavior

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of pyridine derivatives. nih.govnih.gov Such calculations can predict NMR and vibrational spectra, helping to confirm experimental structures. nih.govchempap.org DFT is also employed to model reaction mechanisms, calculate activation energies, and rationalize observed reactivity and regioselectivity in reactions involving substituted pyridines. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate molecular descriptors (e.g., electronic properties, size, lipophilicity) with biological activity. nih.govnih.gov Computational tools can predict properties like membrane permeability and potential interactions with biological targets. nih.govresearchgate.net

Predicting Material Properties: Theoretical methods are crucial in the design of functional materials. For OLED applications, computations can predict key parameters like ionization potential, electron affinity, and triplet energy levels, allowing for the in-silico screening of candidate molecules before undertaking complex synthesis. acs.org

Recent theoretical work has even allowed for the direct measurement of the zero-point motion of atoms in an iodopyridine molecule, demonstrating the power of combining advanced computational reconstruction with experimental techniques to understand fundamental molecular behavior. physicsworld.com

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-2,4-dimethylpyridine?

- Methodological Answer: Direct iodination of 2,4-dimethylpyridine using reagents like N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF or DCM) under inert atmosphere is a standard approach. Halogen exchange from bromo/chloro derivatives via Finkelstein-like reactions is also feasible. Reaction monitoring (e.g., TLC) and purification via column chromatography are critical to isolate the product. Analogous iodo-pyridines, such as 4-amino-3-iodopyridine, have been synthesized using similar protocols .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Methyl groups appear as singlets (~2.5 ppm for ¹H), while aromatic protons show splitting patterns dependent on substituent positions.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight (e.g., EI-MS for analogous compounds like 5-amino-2,4-dimethylpyridine ).

- IR: C-I stretches (~500–600 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) are key identifiers.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. For spills, neutralize with inert adsorbents and dispose as halogenated waste. Safety protocols for structurally similar compounds (e.g., 2-(4-chlorophenyl)pyridine derivatives) recommend immediate washing with water upon exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (C-I ~200 kJ/mol) and electron density maps to predict regioselectivity. Studies on iodo-pyridines suggest steric hindrance from methyl groups reduces catalytic efficiency in Suzuki-Miyaura couplings. Molecular docking can further explore interactions with catalytic systems (e.g., Pd-based catalysts) .

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer: The iodine atom serves as a handle for late-stage functionalization (e.g., Sonogashira coupling to introduce alkynes). Analogous dimethylpyridines, like 5-amino-2,4-dimethylpyridine, inhibit protein-protein interactions (e.g., UHRF1:LIG1), suggesting potential for designing PROTACs or enzyme inhibitors .

Q. How can researchers resolve contradictions in iodination reaction yields reported across studies?

- Methodological Answer: Systematic optimization of iodinating agents (NIS vs. I₂), solvents (polar vs. nonpolar), and catalysts (e.g., Lewis acids) is necessary. Comparative kinetic studies (e.g., HPLC monitoring) and statistical analysis (DoE) can identify critical variables. Discrepancies in analogous compounds (e.g., 2-chloro-4-iodopyridines) often arise from purification efficacy or side reactions .

Q. What strategies improve the stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.